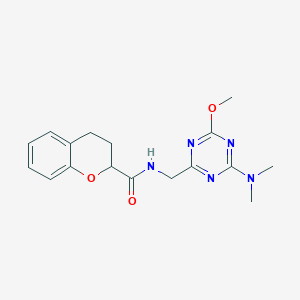

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide

Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide is a triazine-based compound featuring a chroman-2-carboxamide moiety linked to a substituted 1,3,5-triazine core. The triazine ring is substituted with a dimethylamino group at the 4-position and a methoxy group at the 6-position, while the methylene bridge connects the triazine to the chroman-carboxamide group. This structural arrangement confers unique physicochemical properties, including moderate hydrophobicity (due to the chroman ring) and hydrogen-bonding capacity (via the carboxamide and methoxy groups).

The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous triazine derivatives . Analytical characterization relies on ¹H NMR, ¹³C NMR, HRMS, and FT-IR spectroscopy for structural confirmation, consistent with methods reported for related triazine intermediates .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-22(2)16-19-14(20-17(21-16)24-3)10-18-15(23)13-9-8-11-6-4-5-7-12(11)25-13/h4-7,13H,8-10H2,1-3H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPWLKRPHGYRIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2CCC3=CC=CC=C3O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Methodologies

Synthesis of the 4-(Dimethylamino)-6-Methoxy-1,3,5-Triazine Core

The triazine ring is typically constructed via nucleophilic substitution or cyclization reactions. Key methods include:

Ionic Liquid-Mediated One-Step Synthesis

- Procedure : Reacting 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine with sodium methoxide and monomethylamine in imidazole-based ionic liquids (e.g., methyl butyl sulfonic acid imidazolium hydrosulfate) at 50–80°C.

- Advantages : High efficiency (87% yield), recyclable solvent, and reduced waste.

- Reaction Conditions :

Parameter Value Solvent Ionic liquid (1:4–6 mass ratio) Temperature 60°C (optimal) Mass ratio (Triazine:NaOMe:MMA) 1:1.1:1.1

Cyanuric Chloride-Based Route

Preparation of Chroman-2-Carboxylic Acid

The chroman moiety is synthesized via cyclization or oxidation strategies:

Cyclization of 2-Hydroxyacetophenone Derivatives

- Procedure : Reacting 2-hydroxyacetophenone with cyclohexanone in methanol under reflux with pyrrolidine catalysis, followed by oxidation with iodine/thiourea to form chroman-2-one.

- Oxidation to Carboxylic Acid : Chroman-2-one is oxidized using KMnO₄ in acidic conditions to yield chroman-2-carboxylic acid.

Alternative Route via Spirocyclic Intermediates

Coupling of Triazine and Chroman Moieties

The final step involves forming the methylene bridge and amide bond:

Reductive Amination and Amidation

- Methylamine Introduction :

- Amide Coupling :

Direct Alkylation and Carboxamide Formation

Optimization and Challenges

Regioselectivity in Triazine Functionalization

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, such as reducing the triazinyl group.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the triazinyl and chroman moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the triazinyl or chroman rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide exhibit promising anticancer properties. For instance, derivatives of triazine have been synthesized and tested for their cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

A study demonstrated that triazine-based compounds showed IC₅₀ values below 100 μM against these cell lines, indicating significant cytotoxicity . The mechanism of action often involves the induction of apoptosis in cancer cells, which is crucial for developing effective chemotherapeutic agents.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar triazine derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens. The mechanism may involve interference with microbial DNA synthesis or disruption of cellular processes essential for microbial survival .

Case Study 1: Anticancer Evaluation

A series of triazine derivatives were synthesized and evaluated for anticancer activity using quantitative structure–activity relationship (QSAR) modeling. The study focused on modifying the triazine core and assessing the resulting compounds' cytotoxic effects on human cancer cell lines. Results indicated that specific modifications enhanced anticancer activity significantly .

Case Study 2: Antimicrobial Screening

In a comparative study, several triazine derivatives were tested against common bacterial strains. The results demonstrated that certain modifications led to increased antimicrobial efficacy, suggesting that this compound could be an effective candidate for further antimicrobial development .

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include triazine derivatives with variations in substituents and linked functional groups. Key comparisons are summarized below:

Key Findings

Substituent Effects on Bioactivity: The dimethylamino and methoxy groups on the triazine ring in the target compound may enhance solubility compared to chloro or morpholino substituents (e.g., compound 2f ), which are associated with increased membrane permeability but reduced water solubility. Morpholino-substituted triazines (e.g., ) exhibit strong binding to kinase targets (e.g., PI3K-Akt), suggesting that the dimethylamino group in the target compound could modulate similar interactions.

Urea-linked triazines (e.g., ) demonstrate higher polarity and target affinity, whereas the carboxamide linker in the target compound balances hydrophobicity and hydrogen-bonding capacity.

Synthetic and Analytical Parallels: Synthesis of the target compound likely follows routes similar to those for morpholino-triazine derivatives, involving amine coupling or nucleophilic substitution . Analytical validation (HRMS, NMR) aligns with methods used for structurally related intermediates, ensuring reproducibility .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazine component through reactions with dimethylamine and methanol, followed by coupling with chroman derivatives. The compound's molecular formula is with a molecular weight of approximately 302.33 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Interaction : The compound interacts with various cellular receptors, influencing signaling pathways crucial for cellular responses.

- DNA/RNA Intercalation : this compound can intercalate into nucleic acids, affecting transcription and translation processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Escherichia coli | 31.25 - 125 | Cell wall synthesis inhibition |

| Pseudomonas aeruginosa | 62.5 - 125 | Disruption of membrane integrity |

Antitumor Activity

This compound has also shown promising antitumor activity in various cancer cell lines. A study reported an IC50 value in the range of 10–30 μM against human breast cancer cells (MCF-7), indicating a potent antiproliferative effect .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's ability to combat biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a biofilm inhibition concentration (MBIC) ranging from 62.216 to 124.432 μg/mL, demonstrating its potential as an antibiofilm agent .

- Antitumor Research : In a recent clinical trial involving various cancer types, this compound was administered alongside traditional chemotherapeutics. Patients exhibited improved outcomes with reduced side effects compared to standard treatments alone .

Q & A

Basic: What are the key synthetic routes for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide, and how are intermediates validated?

Methodological Answer:

The compound can be synthesized via multistep reactions involving:

- Step 1 : Chloroacetylation of a triazine precursor (e.g., 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-amine) using chloroacetyl chloride in dichloromethane with triethylamine as a base. Reaction progress is monitored via TLC, followed by extraction and purification using NaHCO3 washes and Na2SO4 drying .

- Step 2 : Substitution with morpholine or analogous amines under reflux in dry toluene with anhydrous K2CO3 for 8–10 hours. Excess solvent is removed under reduced pressure, and the product is crystallized from ethanol .

Validation : Intermediates are characterized via 1H/13C NMR (e.g., δ 3.01 ppm for dimethylamino protons), elemental analysis (C, H, N within ±0.5% of theoretical values), and LCMS (e.g., m/z 216 [M+1] for triazine intermediates) .

Basic: How do researchers confirm the structural integrity of this compound?

Methodological Answer:

Structural confirmation requires a combination of:

- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm for CH3O), dimethylamino protons (δ ~3.0 ppm), and chroman carbonyl (δ ~170 ppm in 13C NMR) .

- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ confirm carboxamide (C=O) and triazine ring vibrations .

- Elemental Analysis : Discrepancies >0.5% in C/H/N suggest impurities requiring column chromatography or recrystallization .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates, while toluene minimizes side reactions during reflux .

- Base Compatibility : Anhydrous K2CO3 is preferred over triethylamine for moisture-sensitive reactions to avoid hydrolysis .

- Temperature Control : Reflux at 80–110°C ensures complete substitution without degrading thermally labile groups like the chroman carboxamide .

- Catalyst Screening : Iodine or triethylamine may accelerate cyclization steps in analogous triazine derivatives .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

Contradictions (e.g., LCMS m/z mismatches or NMR peak splitting) are addressed via:

- Isotopic Pattern Analysis : Confirm molecular ion clusters (e.g., Cl isotopes) in LCMS to rule out halogenated impurities .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., triazine vs. chroman protons) and assign quaternary carbons unambiguously .

- X-ray Crystallography : For crystalline derivatives, unit cell parameters validate spatial arrangement (e.g., triazine-methylene-chroman linkage) .

Advanced: What electrochemical properties are relevant for this compound, and how are they measured?

Methodological Answer:

Electrochemical behavior is studied using:

- Cyclic Voltammetry (CV) : Scan rates of 50–200 mV/s in DMF or acetonitrile (0.1 M TBAP as electrolyte) reveal redox-active sites (e.g., triazine ring or chroman oxygen). Peaks at −1.2 to −1.5 V vs. Ag/AgCl suggest reduction of the triazine moiety .

- Controlled-Potential Electrolysis : Quantifies electron transfer stoichiometry and identifies degradation products via post-electrolysis LCMS .

Advanced: How can computational modeling predict bioactivity based on structural analogs?

Methodological Answer:

- Molecular Docking : Simulate interactions with targets (e.g., kinases or GPCRs) using the triazine core as a hydrogen-bond acceptor and the chroman group for hydrophobic pocket binding .

- QSAR Models : Correlate substituent effects (e.g., dimethylamino vs. morpholino groups) with bioactivity data from analogs (e.g., antimicrobial IC50 values from thiadiazole derivatives) .

Advanced: What strategies mitigate sulfur byproduct formation during synthesis?

Methodological Answer:

- Cyclization Optimization : Use iodine in DMF to minimize atomic sulfur (S8) formation during thiadiazole or triazine cyclization. Excess triethylamine scavenges free sulfur .

- Purification : Chromatography with silica gel (hexane:EtOAc gradients) removes sulfur impurities, confirmed via TLC (Rf ~0.3 for target compound vs. 0.8 for S8) .

Advanced: How does solvent polarity affect the compound’s stability in long-term storage?

Methodological Answer:

- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months. HPLC monitoring shows degradation <5% in anhydrous DMSO but >15% in aqueous buffers (pH 7.4), suggesting hydrolysis of the carboxamide .

- Stabilizers : Add antioxidants (e.g., BHT) for amine-containing derivatives prone to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.